Tridecanoyl chloride, 13-bromo-
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Overview
Description
Tridecanoyl chloride, 13-bromo-: is an organic compound with the molecular formula C13H24BrClO It is a derivative of tridecanoyl chloride, where a bromine atom is substituted at the 13th position
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecanoyl chloride, 13-bromo- can be synthesized through the bromination of tridecanoyl chloride. The process typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of tridecanoyl chloride, 13-bromo- may involve large-scale bromination reactors where tridecanoyl chloride is treated with bromine or NBS. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Tridecanoyl chloride, 13-bromo- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Depending on the reagents and conditions, tridecanoyl chloride, 13-bromo- can be oxidized or reduced to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol or water as the solvent.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Alcohols: Formed through nucleophilic substitution reactions.
Alkenes: Formed through elimination reactions.
Carboxylic Acids and Aldehydes: Formed through oxidation reactions.
Scientific Research Applications
Chemistry: Tridecanoyl chloride, 13-bromo- is used as an intermediate in organic synthesis. It is employed in the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and polymers .
Biology and Medicine: In biological research, tridecanoyl chloride, 13-bromo- is used to study the effects of brominated compounds on biological systems. It is also investigated for its potential use in drug development and as a building block for bioactive molecules .
Industry: The compound is used in the synthesis of dyes, surfactants, and other industrial chemicals. Its reactivity makes it a valuable intermediate in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of tridecanoyl chloride, 13-bromo- involves its reactivity as an acyl halide. The compound can react with nucleophiles, leading to the formation of various products. The bromine atom at the 13th position can participate in radical reactions, such as allylic bromination, where it forms a radical intermediate that can further react with other molecules .
Comparison with Similar Compounds
Tridecanoyl chloride: The parent compound without the bromine substitution.
Dodecanoyl chloride: A similar acyl chloride with one less carbon atom.
Tetradecanoyl chloride: A similar acyl chloride with one more carbon atom.
Uniqueness: Tridecanoyl chloride, 13-bromo- is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom can participate in specific reactions, such as nucleophilic substitution and radical bromination, making this compound valuable in synthetic chemistry .
Properties
CAS No. |
61657-98-5 |
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Molecular Formula |
C13H24BrClO |
Molecular Weight |
311.68 g/mol |
IUPAC Name |
13-bromotridecanoyl chloride |
InChI |
InChI=1S/C13H24BrClO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h1-12H2 |
InChI Key |
ZBNBVJGCQNWVOW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCBr)CCCCCC(=O)Cl |
Origin of Product |
United States |
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